molecular formula C23H17ClN2O2 B2367193 benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate CAS No. 861208-67-5

benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate

Cat. No.: B2367193
CAS No.: 861208-67-5
M. Wt: 388.85
InChI Key: KAKIOWFGNMQWJG-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a synthetic organic compound with a complex structure It consists of a benzyl group attached to a carbamate moiety, which is further linked to a quinoline ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for achieving consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.

    Substitution: Common reagents include nucleophiles such as amines or alcohols and electrophiles such as alkyl halides, often used in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is unique due to its specific structural features, such as the quinoline ring and the 4-chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-18-12-10-17(11-13-18)21-14-22(19-8-4-5-9-20(19)25-21)26-23(27)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKIOWFGNMQWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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